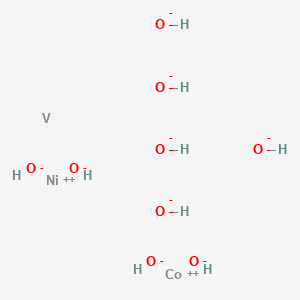![molecular formula C23H20F2N2O3 B12611467 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-48-9](/img/structure/B12611467.png)
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of acetamido, difluoro, and phenylethoxy groups attached to a benzamide core, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Phenylethoxy Group: This step involves the etherification of a phenol group with a phenylethyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the intermediate compounds to form the benzamide structure, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetamido-4-fluoroanisole
- 2-Acetamido-4,5-difluorobenzamide
- N-(2-Phenylethoxy)benzamide
Uniqueness
2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
648922-48-9 |
|---|---|
Formule moléculaire |
C23H20F2N2O3 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
2-acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O3/c1-15(28)26-22-14-21(25)20(24)13-19(22)23(29)27-17-8-5-9-18(12-17)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29) |
Clé InChI |
XYBSCSLTTXUHMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)

![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
